(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
CAS No.: 1217448-65-1
Cat. No.: VC0173313
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.794
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217448-65-1 |
|---|---|
| Molecular Formula | C12H25ClN2O2 |
| Molecular Weight | 264.794 |
| IUPAC Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 |
| Standard InChI Key | STAKNWUZSICGDX-PPHPATTJSA-N |
| SMILES | CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, a propyl substituent at the 3-position, and exists as a hydrochloride salt. The compound's stereochemistry is defined by the (S)-configuration at the 3-position, which is critical for its potential biological activity and pharmaceutical applications.
The compound can be unambiguously identified through several standard chemical identifiers, as presented in the following comprehensive data table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1217448-65-1 |
| Molecular Formula | C₁₂H₂₅ClN₂O₂ |
| Molecular Weight | 264.794 g/mol |
| IUPAC Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate;hydrochloride |
| SMILES Notation | CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 |
| Standard InChIKey | STAKNWUZSICGDX-PPHPATTJSA-N |
| PubChem Compound ID | 45072243 |
The structural features of this compound include a six-membered piperazine ring with a propyl chain attached to the carbon at position 3 in the S configuration. One of the nitrogen atoms is protected by a tert-butyloxycarbonyl group, while the compound exists as a hydrochloride salt, which enhances its stability and solubility properties compared to the free base form.
Stereochemistry and Conformational Analysis
The stereogenic center at the 3-position of the piperazine ring confers specific three-dimensional characteristics to the molecule that are crucial for molecular recognition in biological systems. The (S)-configuration potentially allows for selective interactions with biological targets, making this compound valuable for stereoselective pharmaceutical applications. The piperazine ring typically adopts a chair conformation, with the propyl substituent preferentially occupying an equatorial position to minimize steric interactions.
Physical and Chemical Properties
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical synthesis and pharmaceutical research.
Physical Properties
The compound typically appears as a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates improved stability and solubility in polar solvents compared to its free base counterpart. The salt formation neutralizes the basic nitrogen of the piperazine ring, preventing unwanted side reactions during storage and handling.
Solubility and Stability
As a hydrochloride salt with both hydrophilic and hydrophobic regions, (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride typically exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. The compound's stability is enhanced in its salt form, though the Boc protecting group remains sensitive to strongly acidic conditions, which can result in deprotection. For long-term storage, the compound should be kept in a cool, dry environment protected from light to prevent degradation.
Synthesis and Preparation Methods
The synthesis of (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves a multi-step process starting from appropriate piperazine derivatives.
General Synthetic Route
The preparation of (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride usually follows these key steps:
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Starting with an (S)-configured piperazine derivative or creating the stereocenter through asymmetric synthesis
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Introduction of the propyl group at the 3-position through alkylation with an appropriate propylating agent
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Protection of one nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O)
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Formation of the hydrochloride salt through treatment with hydrogen chloride (typically in an organic solvent like diethyl ether or dioxane)
Applications in Pharmaceutical Research
The piperazine scaffold is widely recognized in medicinal chemistry for its versatility and presence in numerous biologically active compounds. (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride, as a functionalized piperazine derivative, has potential applications in pharmaceutical research.
Role as a Synthetic Intermediate
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride primarily serves as a valuable intermediate in the synthesis of more complex pharmaceutical molecules. The Boc-protected nitrogen allows for selective functionalization of the second nitrogen in the piperazine ring, while the propyl substituent at the 3-position can impart specific binding characteristics to the final pharmaceutical products.
Comparative Analysis with Related Compounds
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride belongs to a broader family of substituted piperazine derivatives, many of which serve as building blocks in medicinal chemistry. Comparing this compound with structural analogs provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several related compounds share structural similarities with (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride, including:
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tert-Butyl 3-butylpiperazine-1-carboxylate: Features a butyl chain instead of propyl, potentially affecting lipophilicity and receptor binding
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tert-butyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate: Contains a more complex substitution pattern with an aminocyclohexyl group
These structural variations can significantly impact the biological activity, pharmacokinetic properties, and synthetic utility of the compounds.
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